Transcriptase Fidelity Modulation
In an assay using T7 RNA polymerase for in vitro transcription and ProtoScript II reverse transcriptase for cDNA synthesis, 5-HMU (hm5U) significantly increased the first-strand error rate compared to unmodified RNA [1]. Specifically, the total error rate for RNA containing 5-HMU was 188 ± 24 × 10⁻⁶ errors/base, which is 3.4-fold higher than the 56 ± 8 × 10⁻⁶ errors/base observed for unmodified RNA [1]. This effect was specific; other modifications like 5-methyluridine (m5U) showed no significant increase (54 ± 2 × 10⁻⁶ errors/base), while pseudouridine (Ψ) caused a different pattern, primarily increasing T7 RNA polymerase errors [1].
| Evidence Dimension | Total first-strand cDNA synthesis error rate (errors/base × 10⁻⁶) |
|---|---|
| Target Compound Data | 188 ± 24 |
| Comparator Or Baseline | Unmodified RNA: 56 ± 8; 5-Methyluridine (m5U): 54 ± 2; Pseudouridine (Ψ): 101 ± 21 |
| Quantified Difference | 3.4-fold increase vs. unmodified RNA; no increase for m5U |
| Conditions | In vitro transcription with T7 RNA polymerase, reverse transcription with ProtoScript II, analysis by PacBio SMRT sequencing |
Why This Matters
This quantitative difference in error rate is critical for applications like RNA sequencing and mutagenesis studies, where the fidelity of reverse transcription directly impacts data quality and interpretation.
- [1] Potapov V, Fu X, Dai N, Corrêa IR Jr, Tanner NA, Ong JL. Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Nucleic Acids Res. 2018;46(11):5753-5763. View Source
